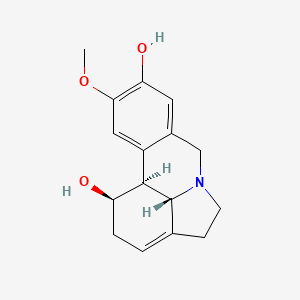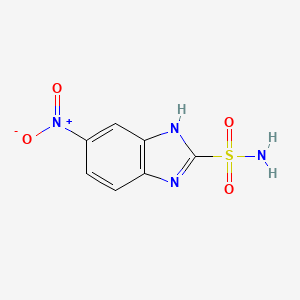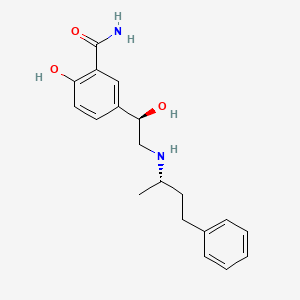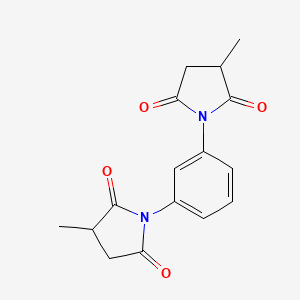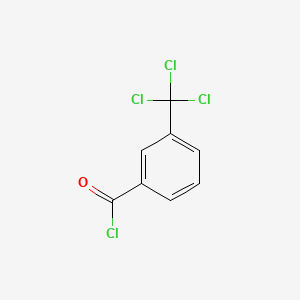
3-(Trichloromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5Cl4O. It is a derivative of benzoyl chloride where one of the hydrogen atoms on the benzene ring is replaced by a trichloromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method includes the reaction of benzoyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trichloromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trichloromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 3-(chloromethyl)benzoyl chloride.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
3-(Trichloromethyl)benzoic acid: Formed through hydrolysis.
3-(Chloromethyl)benzoyl chloride: Formed through reduction.
Applications De Recherche Scientifique
3-(Trichloromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-(Trichloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The trichloromethyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Lacks the trichloromethyl group and is less reactive.
3-(Trifluoromethyl)benzoyl Chloride: Contains a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)benzoyl chloride is unique due to its high reactivity and the presence of the trichloromethyl group, which imparts distinct chemical properties compared to other benzoyl chloride derivatives.
Propriétés
Numéro CAS |
27428-84-8 |
|---|---|
Formule moléculaire |
C8H4Cl4O |
Poids moléculaire |
257.9 g/mol |
Nom IUPAC |
3-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H |
Clé InChI |
FWQULJSKSVBGFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


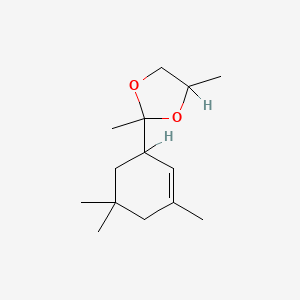
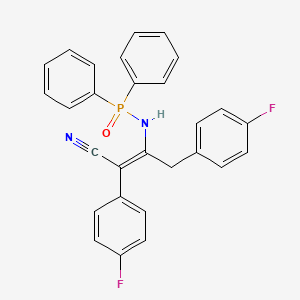
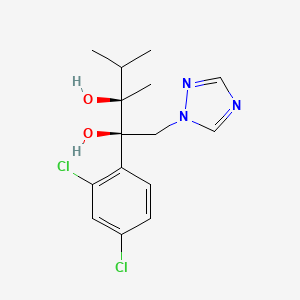
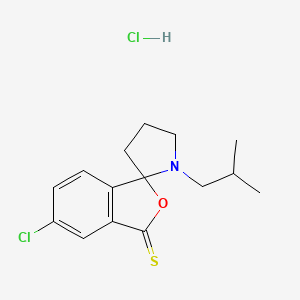
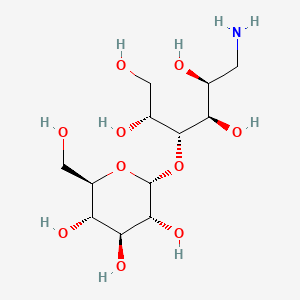
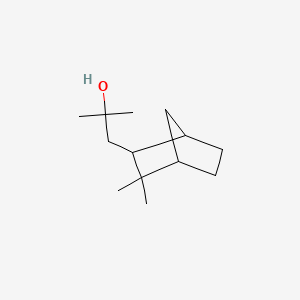
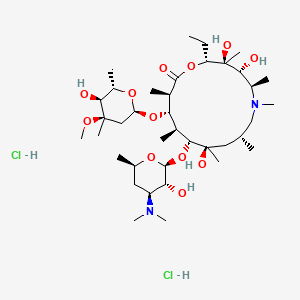

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

